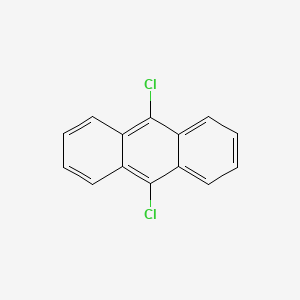

9,10-Dichloroanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDIWXZNKAZCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060541 | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or gold powder; [Acros Organics MSDS] | |

| Record name | 9,10-Dichloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-48-1 | |

| Record name | 9,10-Dichloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DICHLOROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dichloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon. Its anthracene (B1667546) core, substituted at the meso positions, imparts distinct chemical and photophysical properties that are of interest in various fields, including organic electronics and photochemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and relevant experimental protocols.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Cl₂ | [N/A] |

| Molecular Weight | 247.12 g/mol | [N/A] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 210-216 °C | [N/A] |

| Boiling Point | 401.3 °C at 760 mmHg | [N/A] |

| Water Solubility | Low | [1] |

| Organic Solvent Solubility | Soluble in chloroform (B151607) and benzene | [1] |

Spectral Properties

The spectral data for this compound are crucial for its identification and characterization.

| Spectrum Type | Key Features |

| UV-Visible | Absorption peaks characteristic of the anthracene core. |

| Infrared (IR) | Vibrational bands corresponding to C-H and C-Cl bonds and the aromatic ring system. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 246, with isotopic peaks corresponding to the presence of two chlorine atoms. |

| ¹³C NMR | Signals in the aromatic region, with chemical shifts influenced by the chlorine substituents. |

Reactivity and Chemical Behavior

The reactivity of this compound is largely dictated by the electron-rich anthracene core and the presence of chlorine atoms at the 9 and 10 positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the parent anthracene molecule preferentially occurs at the 9 and 10 positions due to the formation of a more stable carbocation intermediate that preserves the aromaticity of two of the three rings.[1][2][3] In this compound, these positions are already substituted. Further electrophilic attack on the peripheral rings is possible but generally requires more forcing conditions.

Nucleophilic Aromatic Substitution

The chlorine atoms at the 9 and 10 positions are generally unreactive towards nucleophilic displacement under standard conditions. The C-Cl bonds are stabilized by the aromatic system.

Photochemical Reactions

This compound exhibits interesting photochemical behavior. Upon irradiation in the presence of a suitable dienophile, it can undergo [4+4] cycloaddition reactions. Furthermore, in the presence of certain reagents, it can undergo photodechlorination.

A notable photochemical reaction is the conversion of this compound (DCA) to 9-chloroanthracene (B1582455) (MCA) in the presence of 2,5-dimethyl-2,4-hexadiene (B125384) (DMH) in acetonitrile. This reaction proceeds through the formation of a singlet exciplex and a radical anion intermediate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the practical application of this data.

Synthesis of this compound

A microwave-assisted synthesis provides a rapid and solvent-free method for the preparation of this compound.[4]

Materials:

-

Anthracene

-

Anhydrous cupric chloride (CuCl₂)

Procedure:

-

A mixture of anthracene and anhydrous cupric chloride (1:5 molar ratio) is prepared.

-

To this mixture, 10% w/w of graphite is added.

-

The solid mixture is subjected to microwave irradiation (e.g., 80% of 1000W) for 1-3 minutes in a porcelain flask fitted with an air condenser.

-

The reaction progress should be monitored to avoid overheating, which can lead to incandescence.

-

The pure product, this compound, is obtained in quantitative yield and can be checked by NMR.[4]

Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various organic solvents can be performed as follows.

Materials:

-

This compound

-

Various organic solvents (e.g., ethanol, methanol, acetone, chloroform, benzene)

-

Test tubes

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

-

Agitate the mixtures (e.g., by vortexing) for a set period.

-

Visually observe whether the solid has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, sparingly soluble, or insoluble for each solvent.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound can be recorded to observe its electronic transitions.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or acetonitrile)

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the appropriate wavelength range (e.g., 200-500 nm) and record the absorption spectrum.

Visualizations

Synthesis Pathway of this compound

Caption: Microwave-assisted synthesis of this compound from anthracene.

Photochemical Dechlorination of this compound

Caption: Proposed mechanism for the photochemical dechlorination of this compound.

References

9,10-dichloroanthracene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon with a rigid, planar structure that has garnered significant interest in the fields of organic electronics, photochemistry, and materials science. Its unique photophysical properties, coupled with its utility as a synthetic precursor, make it a valuable compound for a range of research and development applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a representative protocol for evaluating its cytotoxic effects.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 605-48-1 | [1] |

| Molecular Formula | C₁₄H₈Cl₂ | [1] |

| Molecular Weight | 247.12 g/mol | [2] |

| Melting Point | 210-215 °C | [3] |

| Appearance | Yellow to orange crystalline solid | [4] |

| Solubility | Low solubility in water; soluble in organic solvents such as chloroform (B151607) and benzene. Slightly soluble in chloroform and dichloromethane (B109758). | [4][5] |

| Dipole Moment | 0.00 D | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through the direct chlorination of anthracene (B1667546). The following protocol is a representative method for its preparation and subsequent purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthracene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄)

-

Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in carbon tetrachloride.

-

Chlorination: Add N-Chlorosuccinimide (NCS) and a catalytic amount of hydrochloric acid to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction of NCS with 9-bromoanthracene (B49045) to yield this compound suggests a similar approach can be used with anthracene, though reaction conditions may need optimization.[7]

-

Work-up: Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove any solid byproducts.

-

Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity with dichloromethane.

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a yellow crystalline solid.

Cytotoxicity Evaluation

While specific data on the cytotoxicity of this compound is limited, the following protocol, based on the evaluation of other substituted anthracene derivatives, provides a robust framework for its assessment in cancer cell lines.[8] The XTT colorimetric assay is a common method to determine cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay (XTT Assay)

Materials:

-

Human cancer cell line (e.g., HepG2)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

XTT Assay:

-

Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.

-

Add the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours to allow for the formation of the formazan (B1609692) product.

-

-

Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a versatile molecule with significant potential in various scientific domains. This guide has provided essential information on its core properties, along with detailed protocols for its synthesis, purification, and a representative method for evaluating its biological activity. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all chemical research, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and analysis.

References

- 1. Anthracene, 9,10-dichloro- [webbook.nist.gov]

- 2. Anthracene, 9,10-dichloro- (CAS 605-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. CAS 605-48-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 605-48-1 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]

- 8. Synthesis and cytotoxicity of 9-alkoxy-1,5-dichloroanthracene derivatives in murine and human cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 9,10-Dichloroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 9,10-dichloroanthracene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. This document details established and modern synthetic routes, complete with experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: direct chlorination of anthracene (B1667546) and synthesis from anthraquinone (B42736) precursors. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Direct Chlorination of Anthracene

The most straightforward approach to this compound involves the direct chlorination of anthracene. Various chlorinating agents have been employed, with cupric chloride (CuCl₂) being a common and effective choice. Other reagents such as chlorine gas, t-butyl hypochlorite, and phosphorus pentachloride have also been used, though they may lead to mixtures of mono- and di-chlorinated products.[1]

A significant advancement in this area is the use of microwave irradiation to accelerate the reaction, often providing a solvent-free and high-yielding process.[2]

Synthesis from Anthraquinone Derivatives

An alternative strategy involves the reduction of a dichlorinated anthraquinone precursor. This multi-step approach can be advantageous when specific substitution patterns are required or when the direct chlorination of the parent anthracene is not feasible. The reduction of the quinone moiety to the corresponding anthracene can be achieved using various reducing agents.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data for key synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Chlorinating/Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Conventional Chlorination | Anthracene | Cupric Chloride (CuCl₂) | 3-Chlorotoluene | 125°C, 1.5 hours | 86-97 | [2] |

| Microwave-Assisted Synthesis | Anthracene | Cupric Chloride (CuCl₂) | None (Solid State) | Microwave irradiation (80% of 1000W), 1-3 minutes | Quantitative | [2] |

| Reduction of Anthraquinone | 1,8-Dichloro-9,10-anthraquinone | Zinc Dust | Ammonium (B1175870) Hydroxide (B78521) | 80-90°C, 6-8 hours (for diol intermediate) | ~68 (overall) | [3] |

Experimental Protocols

Method 1: Microwave-Assisted Direct Chlorination of Anthracene

This procedure provides a rapid, efficient, and environmentally friendly route to this compound.[2]

Materials:

-

Anthracene

-

Anhydrous Cupric Chloride (CuCl₂)

Procedure:

-

In a microwave-safe vessel, thoroughly mix anthracene and anhydrous cupric chloride in a 1:5 molar ratio.

-

Add a small amount of graphite to the mixture. The graphite acts as a microwave susceptor, leading to rapid heating.

-

Place the vessel in a microwave reactor and irradiate at 80% of 1000W total output for 1-3 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The pure product, this compound, can be isolated by extraction with a suitable organic solvent followed by removal of the solvent under reduced pressure.

Method 2: Conventional Direct Chlorination of Anthracene

This method represents a more traditional approach to the direct chlorination of anthracene.[2]

Materials:

-

Anthracene

-

Anhydrous Cupric Chloride (CuCl₂)

-

3-Chlorotoluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthracene in 3-chlorotoluene.

-

Add anhydrous cupric chloride to the suspension in a 1:4.5 molar ratio (anthracene:CuCl₂).

-

Heat the reaction mixture to 125°C with vigorous stirring.

-

Maintain the reaction at this temperature for 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove insoluble copper salts.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Method 3: Synthesis from 1,8-Dichloro-9,10-anthraquinone

This two-step process involves the reduction of the anthraquinone to a diol intermediate, followed by acidic hydrolysis to yield the corresponding anthracene.[3]

Step 1: Reduction of 1,8-Dichloro-9,10-anthraquinone

Materials:

-

1,8-Dichloro-9,10-anthraquinone

-

Zinc Dust

-

Ammonium Hydroxide solution

Procedure:

-

In a round-bottom flask, suspend 1,8-dichloro-9,10-anthraquinone in an ammonium hydroxide solution.

-

Add zinc dust to the suspension.

-

Heat the reaction mixture to 80-90°C under a nitrogen atmosphere for 6-8 hours.

-

Monitor the reaction for the formation of 1,8-dichloro-9,10-bis(hydroxymethyl)anthracene.

-

Upon completion, cool the reaction mixture and filter to remove excess zinc dust.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers and concentrate to obtain the crude diol intermediate.

Step 2: Acidic Hydrolysis

Materials:

-

1,8-dichloro-9,10-bis(hydroxymethyl)anthracene (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the crude diol intermediate in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110°C) for 12 hours.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the precipitate and wash with water until the washings are neutral.

-

The crude 1,8-dichloroanthracene (B3240527) can be purified by recrystallization from toluene.

Visualizations

References

solubility of 9,10-dichloroanthracene in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9,10-dichloroanthracene in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside the available qualitative information. This guide is intended to equip researchers with the necessary knowledge to accurately measure the solubility of this compound in solvents relevant to their work.

Introduction to this compound

This compound is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). Like other PAHs, it is a hydrophobic compound with generally low aqueous solubility[1]. Its solubility in organic solvents is crucial for various applications, including organic synthesis, materials science, and toxicological studies. Understanding its behavior in different solvents is a critical first step for any research or development involving this compound.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the scientific literature. However, qualitative assessments are available and are summarized in the table below. It is generally observed that polycyclic aromatic hydrocarbons exhibit increased solubility in nonpolar, aromatic solvents.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | N/A |

| Dichloromethane | Slightly Soluble | N/A |

| Benzene | Soluble | N/A |

| Water | Low Solubility (inferred) | [1] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and the actual solubility can vary significantly with temperature.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, controlled experiments are necessary. Two common and reliable methods for determining the solubility of a crystalline solid like this compound are the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.2 µm PTFE filter) to avoid solvent evaporation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The difference between the final and initial mass of the container gives the mass of the dissolved this compound.

-

Calculation: The solubility is then calculated, typically in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law. A calibration curve is first established to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Generation of Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The relationship should be linear, and the equation of the line (y = mx + c) is determined.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the Gravimetric Method (steps 1 and 2).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Dilution (if necessary): The clear supernatant may need to be diluted with the solvent to ensure that its absorbance falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: The absorbance of the (diluted) saturated solution is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of this compound in the (diluted) saturated solution is calculated using the equation of the calibration curve. The final solubility is then determined by accounting for the dilution factor.

Visualizing Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the logical flow of a typical solubility study.

Caption: General workflow for determining the solubility of a solid compound.

Caption: Detailed workflow for the Gravimetric Method of solubility determination.

Caption: Workflow for the UV-Vis Spectroscopic Method of solubility determination.

References

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of 9,10-dichloroanthracene (DCA), a molecule of significant interest in various scientific and biomedical fields. This document details the photophysical properties of DCA, outlines experimental protocols for its spectral analysis, and presents key data in a structured format for ease of comparison and application.

Core Photophysical Properties of this compound

This compound is a chlorinated polycyclic aromatic hydrocarbon that exhibits distinct fluorescence characteristics. Its spectral behavior is influenced by the molecular structure, the solvent environment, and temperature.

Excitation and Emission Maxima:

The primary fluorescence excitation and emission maxima of this compound have been reported to be approximately 380 nm and 431 nm , respectively[1]. This results in a Stokes shift of around 51 nm.

Quantitative Fluorescence Data:

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that describe the efficiency and dynamics of the fluorescence process. These properties are highly dependent on the solvent and temperature. The substitution of chlorine atoms at the 9 and 10 positions of the anthracene (B1667546) core is known to influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing and consequently affect fluorescence[2].

| Solvent | Excitation Wavelength (λ_ex) (nm) | Emission Wavelength (λ_em) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Temperature (°C) |

| Hexane (B92381) | Not Specified | Not Specified | 0.53 | 8.9 | 25 |

| Ethanol (B145695) | Not Specified | Not Specified | 0.45 | 7.8 | 25 |

Note: The quantum yield and lifetime values for this compound in hexane and ethanol are temperature-dependent. The provided values are at 25°C. It has been observed that the fluorescence quantum yields and lifetimes of this compound show a strong temperature dependence.

Experimental Protocols for Measuring Fluorescence Spectra

The following section outlines a generalized yet detailed methodology for the measurement of the fluorescence excitation and emission spectra of this compound.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, etc.).

-

Spectrofluorometer: A calibrated instrument equipped with a xenon lamp source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Quartz Cuvettes: 1 cm path length, four-sided polished.

-

Nitrogen or Argon Gas: For deoxygenation of samples.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in a chosen solvent (e.g., 1 mM).

-

Working Solutions: Prepare a series of dilute working solutions from the stock solution. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Deoxygenation: For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen from the solutions by bubbling with a gentle stream of high-purity nitrogen or argon for 10-15 minutes. Oxygen is a known quencher of fluorescence.

Measurement of Fluorescence Emission Spectrum

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum of this compound (approximately 380 nm).

-

Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance spectral resolution and signal-to-noise ratio.

-

Scan Parameters: Set the emission scan range to cover the expected fluorescence of DCA (e.g., 400 nm to 600 nm).

-

Blank Measurement: Record the spectrum of the pure solvent (blank) under the same conditions to subtract any background signal.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Data Correction: Correct the recorded spectrum for the instrument's spectral response.

Measurement of Fluorescence Excitation Spectrum

-

Emission Wavelength Selection: Set the emission monochromator to the wavelength of maximum fluorescence intensity (approximately 431 nm).

-

Scan Parameters: Set the excitation scan range to cover the absorption region of DCA (e.g., 300 nm to 420 nm).

-

Blank and Sample Measurement: Record the excitation spectra of the blank and the sample.

-

Data Correction: Correct the recorded spectrum for the spectral output of the excitation source.

Determination of Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane)[3][4]. The following equation is used:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

Visualizing Photophysical Processes and Experimental Workflows

Jablonski Diagram for this compound

The Jablonski diagram illustrates the electronic and vibrational transitions that occur during fluorescence. For this compound, the presence of heavy chlorine atoms can influence the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which competes with fluorescence emission.

Caption: A simplified Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Fluorescence Spectroscopy

The following diagram outlines the logical flow of the experimental procedure for characterizing the fluorescence of this compound.

Caption: Experimental workflow for the fluorescence characterization of this compound.

Conclusion

This technical guide provides essential information on the fluorescence excitation and emission spectra of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of the photophysical properties of DCA is crucial for its effective application in various advanced technologies. Further research to expand the quantitative data in a wider range of solvents and under different environmental conditions will continue to enhance the utility of this versatile fluorophore.

References

- 1. Spectrum [9,10-Dichloro Anthracene] | AAT Bioquest [aatbio.com]

- 2. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9,10-Diphenylanthracene [omlc.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

Photophysical Properties of 9,10-Dichloroanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Photophysical Data

The fundamental photophysical parameters of 9,10-dichloroanthracene in solution have been characterized, revealing its behavior upon interaction with light. The primary data points are summarized in the table below.

| Property | Value | Solvent |

| Excitation Maximum (λ_ex) | 380 nm[1][2] | Cyclohexane |

| Emission Maximum (λ_em) | 431 nm[1][2] | Cyclohexane |

| Stokes Shift | 51 nm[1][2] | Cyclohexane |

| Triplet State Lifetime (τ_T) | ~1 ns | Not Specified |

Experimental Protocols

The characterization of the photophysical properties of this compound relies on well-established spectroscopic techniques. The following sections detail the experimental methodologies for determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

This protocol outlines the procedure for measuring the steady-state absorption and fluorescence emission spectra of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilute solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement:

-

Record a baseline spectrum of the solvent using a quartz cuvette.

-

Measure the absorption spectrum of each diluted solution of this compound over the desired wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum (e.g., 380 nm for cyclohexane).

-

Record the fluorescence emission spectrum of each solution over a suitable wavelength range (e.g., 400-600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach. For this compound, a suitable standard would be a compound with absorption and emission in a similar spectral region, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198).

Materials and Equipment:

-

Solution of this compound (test sample)

-

Solution of a fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard and Sample Preparation: Prepare solutions of the standard and the test sample in the same solvent. The concentrations should be adjusted so that their absorbances at the excitation wavelength are below 0.1 and are very similar.

-

Absorption Measurements: Measure the absorbance of both the standard and the test sample at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Using the same excitation wavelength, measure the fluorescence emission spectrum of the standard solution.

-

Without changing any instrument settings, measure the fluorescence emission spectrum of the test sample.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the test sample.

-

Calculate the fluorescence quantum yield of the test sample (Φ_F,x) using the following equation: Φ_F,x = Φ_F,std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2) Where:

-

Φ_F,std is the quantum yield of the standard.

-

I_x and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_x and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

-

Dilute solution of this compound

-

TCSPC instrument, including:

-

Pulsed light source (e.g., picosecond laser diode) with an appropriate excitation wavelength.

-

High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode).

-

Timing electronics.

-

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox).

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF, which represents the temporal profile of the excitation pulse and the response of the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the excitation wavelength to the absorption maximum of the sample.

-

Set the emission wavelength to the fluorescence maximum of the sample.

-

Acquire the fluorescence decay data until sufficient photon counts are collected for good statistics.

-

-

Data Analysis:

-

Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the deconvoluted decay data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s).

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Caption: Workflow for UV-Vis Absorption and Fluorescence Emission Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Discussion and Conclusion

The photophysical properties of this compound are characteristic of a substituted anthracene (B1667546) core, exhibiting distinct absorption and fluorescence in the near-UV and blue regions of the spectrum. While the precise fluorescence quantum yield and lifetime in various solvents require experimental determination, the provided protocols offer a standardized approach for obtaining these critical parameters. The temperature dependence of the nonradiative processes for this compound suggests that its fluorescence quantum yield is likely to be sensitive to the surrounding environment, a factor that is crucial for applications in sensing and materials science.[3]

For researchers in drug development, understanding the photophysical properties of such molecules is essential when they are considered as photosensitizers or fluorescent probes. The detailed experimental workflows provided in this guide serve as a practical resource for the comprehensive characterization of this compound and other related fluorophores. Further investigation into the solvent and temperature dependence of its photophysical properties will provide a more complete picture of its behavior and potential applications.

References

A Technical Guide to the Spectroscopic Analysis of 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 9,10-dichloroanthracene, a chlorinated polycyclic aromatic hydrocarbon (PAH). The information presented herein is crucial for the identification, characterization, and quantification of this compound in various matrices. The guide covers infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering both quantitative data and detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~750 | Strong | C-Cl stretch |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetrical nature of this compound, the proton and carbon NMR spectra are relatively simple. The molecule has two sets of equivalent protons and three sets of equivalent carbons.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| ~ 8.3 | Multiplet |

| ~ 7.6 | Multiplet |

Note: The exact chemical shifts may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 246 | 100 | [M]⁺ (Molecular ion, ³⁵Cl₂) |

| 248 | 65 | [M+2]⁺ (Isotope peak, ³⁵Cl³⁷Cl) |

| 250 | 10 | [M+4]⁺ (Isotope peak, ³⁷Cl₂) |

| 211 | 20 | [M-Cl]⁺ |

| 176 | 30 | [M-2Cl]⁺ or [C₁₄H₈]⁺ |

| 88 | 15 | [C₇H₄]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard analytical practices for polycyclic aromatic hydrocarbons.

2.1 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.[1]

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.[1]

-

The sample and KBr are thoroughly mixed and ground together until a homogeneous fine powder is obtained.

-

The mixture is transferred to a pellet die.

-

A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.[1]

-

-

Instrumentation and Analysis:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The sample is thoroughly mixed to ensure a homogeneous solution.

-

-

Instrumentation and Analysis:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC):

-

A solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

-

A small volume of the sample is injected into a gas chromatograph.

-

The GC is equipped with a capillary column suitable for the separation of PAHs (e.g., a nonpolar or medium-polarity column).

-

The oven temperature is programmed to ramp up, allowing for the separation of the analyte from other components.

-

-

Ionization (Electron Ionization - EI):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, ion trap).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Photodechlorination of 9,10-Dichloroanthracene

This technical guide provides a comprehensive overview of the photodechlorination of 9,10-dichloroanthracene (DCA), a process of significant interest to researchers in photochemistry, environmental science, and synthetic chemistry. The document details the underlying reaction mechanisms, experimental protocols for inducing and analyzing the dechlorination, and quantitative data to support the understanding of this photochemical transformation.

Core Concepts and Reaction Mechanism

The photodechlorination of this compound is a photochemical reaction where a chlorine atom is removed from the DCA molecule upon exposure to light, typically in the presence of a sensitizer (B1316253) or a reactant that can engage in an electron transfer process. A well-studied example is the photodechlorination induced by 2,5-dimethyl-2,4-hexadiene (B125384) (DMH) in an acetonitrile (B52724) (AN) solvent. In this system, the reaction proceeds to quantitatively convert DCA into 9-chloroanthracene (B1582455) (MCA).[1][2][3]

The reaction mechanism is intricate and involves several key intermediates. Upon photoexcitation, DCA in its singlet excited state interacts with DMH to form a singlet exciplex. This exciplex can then further interact with another DMH molecule to form a triplex, or it can lead to the formation of a DCA radical anion (DCA•−). It is this radical anion that is the crucial intermediate in the dechlorination step. The DCA•− is subsequently protonated to yield the final product, 9-chloroanthracene.[1][2][3][4] It is important to note that this process is significantly inhibited by the presence of molecular oxygen.[1][3][4]

A proposed reaction pathway for the photodechlorination of DCA in the presence of DMH is illustrated in the following diagram:

Quantitative Data Summary

The efficiency of the photodechlorination reaction can be quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (e.g., disappearance of reactant or formation of product) per photon absorbed. The quantum yields for the loss of DCA (Φ-DCA) and the formation of MCA (ΦMCA) are dependent on the concentration of the diene (DMH).

| Concentration of DMH (M) | Φ(-DCA) | Φ(MCA) |

| 0.00346 | - | - |

| Further data to be populated from detailed experimental results |

Note: The provided search results mention the dependence of quantum yields on [DMH] but do not provide a ready-made table of these values. The table is structured to present such data clearly once obtained from specific experimental studies.

Experimental Protocols

The following sections outline the methodologies for key experiments in the study of DCA photodechlorination.

Sample Preparation and Irradiation

A solution of this compound and 2,5-dimethyl-2,4-hexadiene is prepared in a suitable solvent, typically acetonitrile. For a preparative scale experiment, a solution of approximately 6.7 × 10⁻⁴ M DCA and 0.09 M DMH in nitrogen-purged acetonitrile can be used.[1] The solution is then irradiated using a light source that emits in the absorption range of DCA (e.g., 365 or 404 nm). A common setup involves a Hanovia medium-pressure mercury lamp fitted with a filter to select the desired wavelength range.[1] For quantum yield measurements, a merry-go-round apparatus is often employed to ensure uniform irradiation of multiple samples.[1]

The general workflow for a photodechlorination experiment is depicted below:

Product Analysis and Characterization

Following irradiation, the reaction mixture is analyzed to identify and quantify the products. The solvent and excess diene are typically removed by rotary evaporation.[1] The resulting residue can be separated by column chromatography on silica (B1680970) gel using a non-polar eluent like heptane.[1]

The primary photoproduct, 9-chloroanthracene, and any remaining this compound can be identified and quantified using various analytical techniques:

-

Gas Chromatography (GC): Used to determine the relative concentrations of reactants and products.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the products. For instance, in deuteration experiments, the absence of the proton signal at the 10-position of MCA confirms the incorporation of deuterium.[1]

-

Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of the products, confirming their identity and isotopic composition in labeling studies.[1]

-

UV-Visible Spectroscopy: Can be used to monitor the disappearance of DCA by observing the decrease in its characteristic absorption bands (e.g., 402 nm).[1]

Quantum Yield Determination

The quantum yield of the photoreaction is a critical parameter for understanding its efficiency. It is typically determined using chemical actinometry. The benzophenone-sensitized photoisomerization of trans-stilbene (B89595) is a common actinometer system for irradiation at 366 nm.[1] The unknown sample and the actinometer are irradiated in parallel in a thermostatted merry-go-round apparatus. The extent of conversion in the actinometer is then used to calculate the photon flux, which in turn allows for the calculation of the quantum yield for the reaction of interest.[1]

References

- 1. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9,10-dichloroanthracene (9,10-DCA), a halogenated polycyclic aromatic hydrocarbon. Given the limited direct experimental data on the thermal decomposition of this specific molecule, this guide synthesizes information from studies on related chlorinated aromatic compounds and outlines standard analytical protocols for its characterization. This document is intended to serve as a foundational resource for researchers working with 9,10-DCA, particularly in fields where thermal stability is a critical parameter.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties influence its behavior under thermal stress and are crucial for interpreting analytical data.

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂ |

| Molecular Weight | 247.12 g/mol |

| CAS Number | 605-48-1 |

| Melting Point | 210-216 °C |

| Appearance | Yellow to green crystalline powder |

| Solubility | Slightly soluble in chloroform (B151607) and dichloromethane |

Thermal Stability Analysis

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound, this is a critical parameter for applications in materials science and as a potential impurity in high-temperature processes. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile

A plausible thermal decomposition for this compound in an inert atmosphere would likely initiate at temperatures significantly above its melting point.

Hypothetical Thermal Analysis Data

The following table summarizes the expected key parameters from TGA and DSC analyses of this compound based on typical values for similar aromatic compounds.

| Analytical Technique | Parameter | Expected Value Range | Notes |

| TGA | Onset of Decomposition (Tonset) | 300 - 400 °C | This is the temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |

| Temperature at 5% Mass Loss (Td5) | 320 - 420 °C | A common metric for comparing the thermal stability of different materials. | |

| Residue at 800 °C | < 5% (in N₂) | In an inert atmosphere, the compound is expected to largely volatilize or decompose into volatile fragments, leaving minimal char. In air, the residue might be slightly higher due to oxidation. | |

| DSC | Melting Endotherm (Tm) | 210 - 216 °C | Corresponds to the melting point of the compound. |

| Decomposition Exotherm | > 350 °C | The decomposition process can be either endothermic or exothermic. For many organic compounds, it is exothermic. |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline standardized procedures for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound.

Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or platinum |

| Atmosphere | High-purity nitrogen or dry air |

| Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 800 °C |

| Data Acquisition | Mass (%) vs. Temperature (°C) |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the selected gas for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

Initiate the temperature program, heating the sample from 30 °C to 800 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and other relevant mass loss events.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting and to characterize the energetics of decomposition.[3]

Objective: To determine the melting point and observe any thermal events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Value |

| Sample Mass | 2 - 5 mg |

| Crucible | Hermetically sealed aluminum pans |

| Atmosphere | High-purity nitrogen |

| Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 450 °C |

| Data Acquisition | Heat Flow (mW) vs. Temperature (°C) |

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with nitrogen for at least 15 minutes.

-

Initiate the temperature program, heating the sample from 30 °C to 450 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve for endothermic and exothermic events, such as melting and decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Postulated Thermal Decomposition Initiation

This diagram illustrates a simplified, hypothetical initiation step for the thermal decomposition of this compound in an inert atmosphere, highlighting the cleavage of the carbon-chlorine bond.

Caption: Postulated Initiation of Thermal Decomposition.

Conclusion

While direct and detailed experimental data on the thermal stability of this compound is limited, this guide provides a comprehensive framework for its evaluation. Based on its melting point and the known behavior of related halogenated aromatic compounds, 9,10-DCA is expected to be thermally stable in the solid state under ambient conditions. Its decomposition at elevated temperatures likely proceeds via the cleavage of its carbon-chlorine bonds. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal stability profile of this compound. This information is critical for ensuring its safe handling and for predicting its behavior in high-temperature applications. Further experimental investigation is warranted to fully elucidate the thermal decomposition kinetics and mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of temperature and hydrochloric acid on the formation of chlorinated hydrocarbons and polycyclic aromatic hydrocarbons during combustion of paraffin powder, polymers, and newspaper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 9,10-Dichloroanthracene as a Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-dichloroanthracene (DCA) as a photosensitizer in various chemical reactions. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are included to facilitate its use in research and development.

Introduction

This compound is a polycyclic aromatic hydrocarbon that exhibits strong fluorescence and acts as an effective photosensitizer. Upon absorption of light, DCA can transfer its absorbed energy to other molecules, initiating a range of chemical transformations. Its primary utility lies in its ability to generate singlet oxygen and to participate in electron transfer processes, making it a valuable tool in organic synthesis, materials science, and photodynamic therapy research.

Applications

The primary applications of this compound as a photosensitizer include:

-

Singlet Oxygen Generation: DCA is an efficient sensitizer (B1316253) for the formation of singlet oxygen (¹O₂), a highly reactive species used in [4+2] cycloadditions, ene reactions, and the oxidation of various substrates.

-

[4+2] Cycloaddition Reactions: By generating singlet oxygen, DCA can catalyze the Diels-Alder type reactions between dienes and dienophiles, leading to the formation of cyclic compounds, including endoperoxides.

-

Photodegradation of Pollutants: The ability of DCA to generate reactive oxygen species can be harnessed for the degradation of organic pollutants in water and other media.

-

Photopolymerization: As a photosensitizer, DCA can initiate polymerization reactions upon irradiation, finding applications in the curing of resins and the fabrication of micro-patterns.

-

Photodechlorination: In specific solvent systems and in the presence of a suitable reactant, excited-state DCA can act as an intermediate in dechlorination reactions.[1][2]

Quantitative Data

The efficiency of photosensitized reactions can be quantified by various parameters, including quantum yields. The following table summarizes key quantitative data for reactions involving this compound.

| Reaction Type | Substrate | Product | Quantum Yield (Φ) | Irradiation Wavelength (nm) | Solvent | Reference |

| Photodechlorination | This compound with 2,5-dimethyl-2,4-hexadiene (B125384) | 9-Chloroanthracene (B1582455) | Varies with reactant concentration | 365 or 404 | Acetonitrile (B52724) | [2] |

Note: The singlet oxygen quantum yield for the closely related 9,10-dicyanoanthracene (B74266) has been reported, providing a reference for the potential efficiency of DCA in singlet oxygen generation.

Experimental Protocols

Protocol 1: Generation of Singlet Oxygen and [4+2] Cycloaddition

This protocol describes a general procedure for the DCA-photosensitized [4+2] cycloaddition of a diene with singlet oxygen.

Materials:

-

This compound (DCA)

-

Diene (e.g., 1,3-diphenylisobenzofuran, cyclopentadiene)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or LEDs with specific wavelengths like 365 nm)

-

Reaction vessel (e.g., quartz or Pyrex tube)

-

Oxygen source

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the diene (e.g., 0.1 mmol) and a catalytic amount of this compound (e.g., 0.005 mmol) in the chosen solvent (e.g., 10 mL).

-

Oxygenation: Gently bubble oxygen through the solution for 10-15 minutes to ensure saturation. Maintain a slow, continuous stream of oxygen throughout the reaction.

-

Irradiation: Place the reaction vessel in the photochemical reactor and commence irradiation with the selected light source. Maintain a constant temperature, if necessary, using a cooling system.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots at regular intervals.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation and the oxygen flow.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired endoperoxide from the photosensitizer and any byproducts.

Protocol 2: Photodechlorination of this compound

This protocol is based on the photodechlorination of DCA in the presence of 2,5-dimethyl-2,4-hexadiene (DMH).[2]

Materials:

-

This compound (DCA)

-

2,5-Dimethyl-2,4-hexadiene (DMH)

-

Acetonitrile (AN), degassed

-

Light source (e.g., 365 nm or 404 nm LEDs or filtered mercury lamp)

-

Schlenk tube or similar vessel for reactions under inert atmosphere

-

Degassing equipment (e.g., freeze-pump-thaw cycles)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in degassed acetonitrile in a Schlenk tube. Add the desired concentration of 2,5-dimethyl-2,4-hexadiene.

-

Degassing: Thoroughly degas the solution to remove any dissolved oxygen, which can inhibit the reaction. This can be achieved by several freeze-pump-thaw cycles.

-

Irradiation: Irradiate the solution with a light source at 365 nm or 404 nm. The reaction should be carried out at a constant temperature.

-

Analysis: Monitor the formation of 9-chloroanthracene and the disappearance of DCA using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Quantum Yield Determination: The quantum yields for DCA loss and 9-chloroanthracene formation can be determined using a suitable actinometer to measure the light intensity.

Visualizations

Mechanism of Photosensitization

Caption: General mechanism of Type II photosensitization by this compound.

Experimental Workflow for Photosensitized Reaction

Caption: A typical experimental workflow for a photosensitized chemical reaction.

References

Application Notes and Protocols for Fluorescence Quenching Studies of 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a powerful analytical technique used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore, such as 9,10-dichloroanthracene. By monitoring this change in fluorescence, researchers can elucidate the dynamics of collisional encounters, determine binding constants, and probe the accessibility of fluorescent molecules to various quenchers. This compound, a derivative of anthracene (B1667546), exhibits distinct photophysical properties that make it a suitable candidate for such studies. Its fluorescence can be modulated by electron transfer processes, heavy-atom effects, or other quenching mechanisms upon interaction with quencher molecules.

These application notes provide a comprehensive overview of the experimental protocols for studying the fluorescence quenching of this compound. Detailed methodologies for steady-state fluorescence quenching experiments, data analysis using the Stern-Volmer equation, and interpretation of quenching parameters are presented.

Photophysical Properties and Quenching Data

The photophysical characteristics of a fluorophore are essential for designing and interpreting fluorescence quenching experiments. Below is a summary of the known properties of this compound and comparative data for its parent compound, anthracene.

Table 1: Photophysical Properties of this compound and Anthracene.

| Property | This compound | Anthracene (for comparison) |

| Excitation Maximum (λex) | ~380 nm[1][2] | ~360 nm |

| Emission Maximum (λem) | ~431 nm[1] | ~404 nm |

| Fluorescence Lifetime (τ₀) | Not readily available in literature | ~4-5 ns (in various organic solvents) |